

Spectroscopic Profile of 3-Fluorostyrene: A Technical Guide

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Compound of Interest

Compound Name: 3-Fluorostyrene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Fluorostyrene**, a key building block in organic synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The quantitative spectroscopic data for **3-Fluorostyrene** is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|------------------------------------|--------------|-----------------------------|---------------------|
| 7.18 | dd | 4.8, 1.6 | Ar-H |
| 7.02 – 6.96 | m | Ar-H (2H) | |
| 6.83 | dd | 17.4, 10.8 | -CH=CH ₂ |
| 5.58 | d | 17.3 | -CH=CHH (trans) |
| 5.15 | d | 10.8 | -CH=CHH (cis) |

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR Data

| Chemical Shift (δ) ppm |
|---------------------------------|
| 143.15 |
| 129.96 |
| 127.41 |
| 125.90 |
| 124.42 |
| 113.35 |

Solvent: CDCl₃, Frequency: 101 MHz[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm ⁻¹) | Intensity | Functional Group | Vibration Mode |
|-----------------------------------|---------------|------------------|--------------------|
| ~3080 | Medium | =C-H | Stretch |
| 3100-3000 | Medium | Ar C-H | Stretch |
| 1630 | Medium | C=C | Stretch (Vinyl) |
| 1600-1450 | Medium-Strong | C=C | Stretch (Aromatic) |
| 990, 910 | Strong | =C-H | Out-of-plane bend |
| 800-600 | Strong | C-F | Stretch |

Note: The IR data is a representation of characteristic absorptions for a substituted styrene and may vary slightly based on the experimental conditions.

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 122 | 100 | [M] ⁺ (Molecular Ion) |
| 96 | 28.4 | [M-C ₂ H ₂] ⁺ |
| 101 | 26.4 | [M-C ₂ H ₃] ⁺ |
| 75 | 9.3 | [C ₆ H ₄] ⁺ |
| 51 | 8.8 | [C ₄ H ₃] ⁺ |

Ionization Method: Electron Ionization (EI) at 75 eV[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-25 mg of **3-Fluorostyrene** is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl_3).^[3]
- The solution is transferred to a 5 mm NMR tube.^[3]
- The sample is vortexed to ensure homogeneity.

¹H NMR Acquisition:

- The NMR spectrometer is tuned to the ¹H frequency (e.g., 400 MHz).
- The sample is inserted into the magnet.
- The magnetic field is locked onto the deuterium signal of the CDCl_3 solvent.
- Shimming is performed to optimize the magnetic field homogeneity.
- A standard one-pulse ¹H NMR experiment is executed.
- The free induction decay (FID) is collected.

¹³C NMR Acquisition:

- The spectrometer is tuned to the ¹³C frequency (e.g., 101 MHz).
- A proton-decoupled ¹³C NMR experiment is set up.
- A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, with a relaxation delay between scans.
- The FID is collected.

Data Processing (¹H and ¹³C):

- The FID is Fourier transformed to generate the spectrum.
- The spectrum is phased and baseline corrected.

- The chemical shifts are referenced to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H , δ 77.16 ppm for ^{13}C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):

- The ATR crystal (e.g., diamond) is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.
- A background spectrum of the clean, empty ATR crystal is recorded.
- A small drop of neat **3-Fluorostyrene** is placed directly onto the ATR crystal.
- The sample spectrum is acquired by co-adding multiple scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm^{-1} .[\[1\]](#)
- The final spectrum is presented in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction and Ionization:

- A small amount of **3-Fluorostyrene** is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or by direct injection.
- The sample is vaporized in the ion source.
- The gaseous molecules are bombarded with a beam of electrons with a standard energy of 70 eV.[\[4\]](#) This causes the molecules to ionize and fragment.

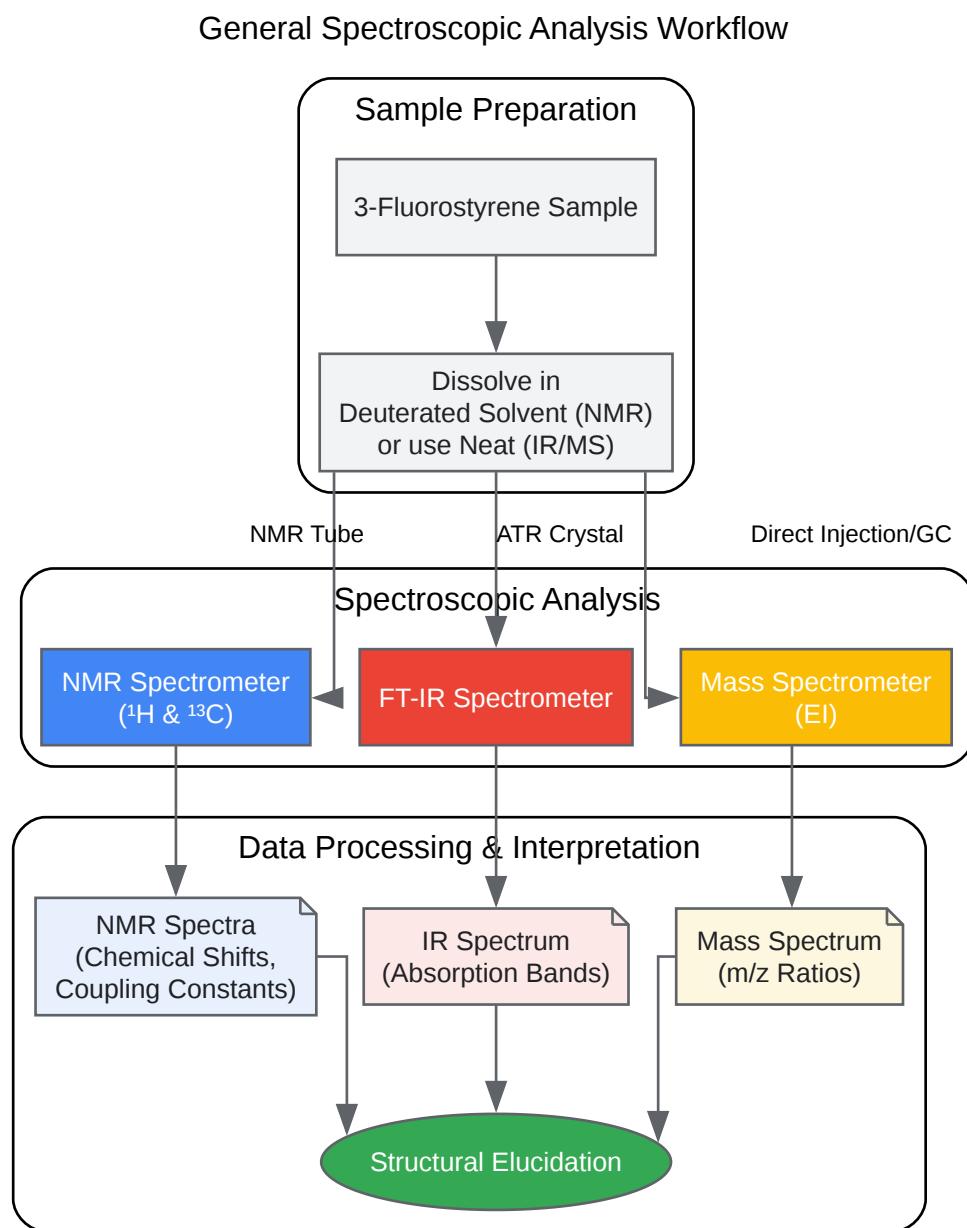
Mass Analysis and Detection:

- The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- The detector records the abundance of each ion at a specific m/z value.

- The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Fluorostyrene**.



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Caption: Workflow of Spectroscopic Analysis.

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